molecular formula C11H19ClN2S B1522001 1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride CAS No. 1193390-45-2

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride

Cat. No. B1522001
CAS RN: 1193390-45-2
M. Wt: 246.8 g/mol
InChI Key: HSMAUTBGFUBWIR-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C11H19ClN2S and a molecular weight of 246.8 . It is also known as JNJ-39393406 .


Molecular Structure Analysis

The molecular structure of this compound includes a cycloheptan-1-amine group attached to a 4-methyl-1,3-thiazol-2-yl group . The InChI code for this compound is 1S/C11H18N2S.ClH/c1-9-8-14-10(13-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H .

Scientific Research Applications

Medicine: Antimicrobial Agent Development

This compound has been explored for its potential in creating new antimicrobial agents. The thiazolyl moiety, present in the compound, is known for its antibacterial and antifungal properties . Research indicates that derivatives of thiazole can be effective against a range of microbial strains, suggesting that this compound could be a valuable precursor in the development of new medications to treat infections.

Agriculture: Pesticide Formulation

In agriculture, thiazole derivatives have been utilized for their pesticidal properties. The compound could serve as a base for synthesizing new pesticides that are more effective and possibly less harmful to the environment, contributing to sustainable agricultural practices .

Material Science: Chemical Synthesis

The compound’s structure and reactivity make it a candidate for use in material science, particularly in the synthesis of novel materials. Its molecular framework could be incorporated into polymers or coatings that require specific chemical functionalities for enhanced performance .

Environmental Science: Eco-Friendly Synthesis Methods

Thiazole derivatives, including this compound, are being considered in eco-friendly synthesis methods. For instance, microwave irradiation techniques, which are more environmentally benign, can be employed to synthesize thiazole derivatives, reducing the environmental impact of chemical production .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s interaction with enzymes could be of interest. It may act as an inhibitor or modulator for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme-based treatments .

Pharmacology: Drug Discovery

The pharmacological applications of this compound are linked to its potential role in drug discovery. Its structural similarity to other bioactive thiazole compounds suggests that it could be a valuable lead compound in the search for new drugs with various therapeutic effects, such as neuroprotective or antitumor activities .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.ClH/c1-9-8-14-10(13-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMAUTBGFUBWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193390-45-2
Record name Cycloheptanamine, 1-(4-methyl-2-thiazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 3
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 4
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride

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